molecular formula C17H12BrNO3 B14486391 3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one CAS No. 65785-85-5

3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one

Cat. No.: B14486391
CAS No.: 65785-85-5
M. Wt: 358.2 g/mol
InChI Key: ILZPVHADNMGUFH-UHFFFAOYSA-N
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Description

3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one is a heterocyclic compound that contains an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one typically involves the reaction of 4-bromobenzaldehyde with phenylacetic acid in the presence of a base to form an intermediate. This intermediate is then cyclized to form the oxazole ring under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Scientific Research Applications

3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

65785-85-5

Molecular Formula

C17H12BrNO3

Molecular Weight

358.2 g/mol

IUPAC Name

3-[2-(4-bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2-one

InChI

InChI=1S/C17H12BrNO3/c18-14-8-6-12(7-9-14)15(20)10-19-11-16(22-17(19)21)13-4-2-1-3-5-13/h1-9,11H,10H2

InChI Key

ILZPVHADNMGUFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=O)O2)CC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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